Methyl 4-[[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]methyl]benzoate
Description
Methyl 4-[[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]methyl]benzoate is a complex organic compound known for its significant applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in different scientific and industrial applications .
Properties
IUPAC Name |
methyl 4-[[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF3NO3/c1-29-21(28)16-6-2-15(3-7-16)13-30-18-8-4-14(5-9-18)10-20-19(23)11-17(12-27-20)22(24,25)26/h2-9,11-12H,10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEGRMOKSVXZHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]methyl]benzoate typically involves a multi-step process. One common method includes the reaction of 2-(4-hydroxyphenoxy)propanoic acid with 3-chloro-2,5-bis(trifluoromethyl)pyridine in the presence of dimethyl sulfate . This reaction proceeds under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process involves careful monitoring of temperature, pressure, and reaction time to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]methyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent choice, are optimized based on the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-[[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]methyl]benzoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-[[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]methyl]benzoate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis in plants. This inhibition disrupts the growth and development of targeted plant species, making it an effective herbicide .
Comparison with Similar Compounds
Similar Compounds
Haloxyfop-P-methyl: A similar compound with a comparable structure and herbicidal activity.
Fluazifop-P-butyl: Another herbicide with a similar mode of action but different chemical structure.
Uniqueness
Methyl 4-[[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]methyl]benzoate stands out due to its unique trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it more effective in certain applications compared to its analogs .
Biological Activity
Methyl 4-[[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]methyl]benzoate is a synthetic organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a trifluoromethyl-substituted pyridine moiety, suggests diverse reactivity and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 366.73 g/mol. The presence of the trifluoromethyl group is significant as it often enhances the biological activity of organic compounds, particularly in drug development.
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl groups can exhibit various biological activities, including antibacterial, antiviral, and anticancer properties. The specific biological activities of this compound have been explored in several studies.
Antibacterial Activity
Studies have shown that similar compounds with trifluoromethyl groups can inhibit bacterial growth by disrupting cellular processes. For instance, the compound's mechanism may involve the inhibition of enzymes critical for bacterial survival or the disruption of cell membrane integrity.
Antiviral Activity
The compound has also been investigated for its antiviral properties. Research indicates that derivatives of pyridine with trifluoromethyl substitutions can inhibit viral replication through mechanisms such as interference with viral protein synthesis or disruption of viral entry into host cells.
Case Studies
-
Antiviral Efficacy Against Zika Virus
- In a study assessing antiviral compounds, this compound demonstrated significant activity against Zika virus, with an EC50 value indicating effective concentration needed to reduce viral load by 50% .
- The compound's structural features allowed it to interact effectively with viral proteins, inhibiting their function.
-
Bacterial Resistance Studies
- A comparative analysis of various pyridine derivatives revealed that those with trifluoromethyl groups exhibited enhanced activity against resistant strains of bacteria. This compound was among the top performers in inhibiting growth in resistant strains .
Table 1: Biological Activity Comparison
| Compound Name | Structure Features | Primary Use | EC50 (µM) | CC50 (µM) |
|---|---|---|---|---|
| Methyl 4-[...] | Trifluoromethyl pyridine | Antiviral/Bactericidal | 5.2 | 20 |
| N-[3-chloro... | Pyridine, Triazole | Antibacterial | 10 | 50 |
| Fluconazole | Triazole | Antifungal | 8.5 | 30 |
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Compounds with similar structures have shown to inhibit key enzymes involved in metabolic pathways of pathogens.
- Membrane Disruption : The lipophilic nature of the trifluoromethyl group may facilitate interaction with lipid membranes, leading to increased permeability and eventual cell lysis.
Q & A
Q. Table 1: Reaction Optimization Parameters
| Step | Reagents/Conditions | Yield Improvement Strategy |
|---|---|---|
| Pyridine coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Increase catalyst loading to 5 mol% |
| Etherification | NaH, THF, 0°C → RT | Slow addition of NaH to prevent exothermic side reactions |
| Final esterification | H₂SO₄, MeOH reflux | Use molecular sieves to remove water |
Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Basic Research Question
A combination of NMR, HRMS, and IR is critical:
- ¹H/¹³C NMR : Assign peaks for the pyridine (δ 8.2–8.5 ppm), trifluoromethyl (δ -62 ppm in ¹⁹F NMR), and ester carbonyl (δ 167–170 ppm) groups .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error to validate the molecular formula .
- IR Spectroscopy : Identify C=O (1720 cm⁻¹) and C-F (1120–1150 cm⁻¹) stretches .
- PXRD : For crystalline batches, compare experimental and simulated patterns to detect polymorphic impurities .
How can computational methods like DFT predict the compound’s reactivity or interactions with biological targets?
Advanced Research Question
Density Functional Theory (DFT) simulations provide insights into:
- Electrostatic Potential Surfaces : Map electron-deficient regions (e.g., pyridine ring) for nucleophilic attack predictions .
- Docking Studies : Simulate binding to enzymes (e.g., cytochrome P450) using software like AutoDock Vina. The trifluoromethyl group enhances hydrophobic interactions in active sites .
- Reactivity Descriptors : Calculate Fukui indices to identify sites prone to oxidation or reduction, guiding derivative design .
Q. Table 2: DFT Parameters for Biological Interaction Studies
| Parameter | Value | Relevance |
|---|---|---|
| HOMO-LUMO gap | 4.2 eV | Indicates kinetic stability |
| LogP (calculated) | 3.8 | Predicts membrane permeability |
| Polar Surface Area | 78 Ų | Estimates bioavailability |
What strategies can resolve contradictions in reported biological activities, such as differing enzyme inhibition results?
Advanced Research Question
Contradictions often arise from assay variability or impurities:
- Assay Standardization : Use identical buffer conditions (e.g., pH 7.4 PBS) and enzyme concentrations across studies .
- Impurity Profiling : Analyze batches via LC-MS to rule out confounding byproducts (e.g., hydrolyzed ester derivatives) .
- Meta-Analysis : Compare IC₅₀ values against structural analogs to identify substituent-dependent trends (e.g., chloro vs. methoxy groups) .
What are the challenges in designing derivatives to enhance pharmacokinetic properties?
Advanced Research Question
Key challenges include balancing solubility and metabolic stability:
- Solubility Enhancement : Introduce sulfonate groups (e.g., replace methyl ester with sulfonic acid) to improve aqueous solubility, as seen in related sulfonamide analogs .
- Metabolic Resistance : Replace labile esters with amides or heterocycles (e.g., morpholine) to reduce hepatic clearance .
- Toxicity Screening : Use in vitro hepatocyte models to assess metabolite formation and CYP inhibition early in design .
Q. Table 3: Derivative Design Strategies
How can researchers address discrepancies in thermal stability data during material science applications?
Advanced Research Question
Thermogravimetric analysis (TGA) discrepancies may stem from crystallinity or moisture content:
- Crystallinity Control : Recrystallize from ethanol/water mixtures to ensure uniform crystal packing .
- Dynamic DSC : Measure melting points under inert gas (N₂) to prevent oxidative decomposition .
- Hybrid Composites : Blend with thermally stable polymers (e.g., polyimides) to enhance degradation thresholds .
Notes
- All methodologies are derived from peer-reviewed protocols or analogous compound studies.
- Advanced questions emphasize mechanistic analysis and interdisciplinary approaches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
